

Synthesis of 3-Methoxy-2-methylaniline from 2-methyl-3-nitrophenol

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Compound of Interest

Compound Name: 3-Methoxy-2-methylaniline

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Synthesis of 3-Methoxy-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **3-Methoxy-2-methylaniline**, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the O-methylation of 2-methyl-3-nitrophenol to yield 2-methyl-3-nitroanisole, followed by the catalytic hydrogenation of the nitro group to the corresponding aniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

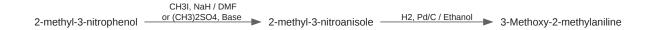
Reaction Pathway

The synthesis proceeds through two sequential reactions:

- O-Methylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is methylated to form an ether (anisole). This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
- Nitro Reduction: The nitro group of the intermediate, 2-methyl-3-nitroanisole, is reduced to a primary amine, yielding the final product, **3-Methoxy-2-methylaniline**. Catalytic



hydrogenation is a common and efficient method for this transformation.[1]



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Figure 1: Reaction pathway for the synthesis of 3-Methoxy-2-methylaniline.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of **3-Methoxy-2-methylaniline**.

Step 1: O-Methylation of 2-methyl-3-nitrophenol to 2-methyl-3-nitroanisole

This procedure describes the methylation of 2-methyl-3-nitrophenol using methyl iodide and sodium hydride.

Materials:

- 2-methyl-3-nitrophenol
- Sodium hydride (60% dispersion in mineral oil)
- · Methyl iodide
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Sodium sulfate
- Silica gel for column chromatography



· Petroleum ether

Procedure:

- To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in anhydrous DMF (150 mL) cooled to 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added portion-wise.
- The mixture is stirred at room temperature for 30 minutes.
- Methyl iodide (28.4 g, 200 mmol) is then added, and the reaction mixture is heated to 80°C for 5 hours.
- After cooling to room temperature, water (100 mL) is carefully added to quench the reaction.
- The mixture is extracted with ethyl acetate (3 x 100 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent system to yield 2-methyl-3-nitroanisole as a yellow solid.[1]

Step 2: Catalytic Hydrogenation of 2-methyl-3nitroanisole to 3-Methoxy-2-methylaniline

This protocol details the reduction of 2-methyl-3-nitroanisole using palladium on carbon as a catalyst.

Materials:

- 2-methyl-3-nitroanisole (also known as 1-Methoxy-2-methyl-3-nitrobenzene)
- 10% Palladium on carbon (Pd/C)
- · Methanol or Ethanol
- Hydrogen gas (H₂)



• Diatomaceous earth (Celite®)

Procedure:

- In a suitable hydrogenation vessel, a solution of 2-methyl-3-nitroanisole (1.67 g) in methanol (50 mL) is prepared.
- 10% Pd/C (50 mg) is carefully added to the solution.
- The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 1 hour.[1] A similar procedure suggests a reaction time of 3 hours.[2][3]
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.
- The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield **3-Methoxy-2-methylaniline**.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of **3-Methoxy-2-methylaniline**.

Table 1: O-Methylation of 2-methyl-3-nitrophenol



Parameter	Value	Reference
Reactants		
2-methyl-3-nitrophenol	15.3 g (100 mmol)	[1]
Sodium Hydride (60%)	2.6 g (110 mmol)	[1]
Methyl Iodide	28.4 g (200 mmol)	[1]
Solvent		
Anhydrous DMF	150 mL	[1]
Reaction Conditions		
Temperature	80°C	[1]
Reaction Time	5 hours	[1]
Product		
2-methyl-3-nitroanisole	14.4 g	[1]
Yield	86.2% (calculated)	

Table 2: Catalytic Hydrogenation of 2-methyl-3-nitroanisole

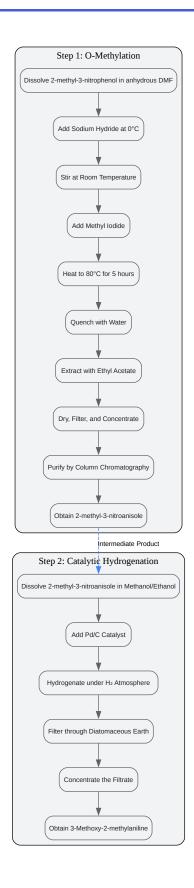


Parameter	Value (Method 1)	Value (Method 2)	Reference
Reactant			
2-methyl-3- nitroanisole	1.67 g	30.7 g (184 mmol)	[1][2]
Catalyst			
10% Pd/C	50 mg	9.98 g (5% Pd/C, wet)	[1][2]
Solvent			
Methanol	50 mL	Ethanol (300 mL)	[1][2]
Reaction Conditions			
Hydrogen Source	H ₂ atmosphere	H ₂ atmosphere	[1][2]
Temperature	Room Temperature	Room Temperature	[1][2]
Reaction Time	1 hour	3 hours	[1][2]
Product			
3-Methoxy-2- methylaniline	1.31 g	25.5 g	[1][2]
Yield	94.9% (calculated)	Quantitative	[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.





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Figure 2: Experimental workflow for the synthesis of 3-Methoxy-2-methylaniline.



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